

Application Notes and Protocols for Z-160 In Vitro Assays

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Compound of Interest

Compound Name: Z-160

Cat. No.: B1679991

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Introduction

Z-160 (also known as NP118809) is a potent and selective small-molecule inhibitor of N-type voltage-gated calcium channels (CaV2.2). These channels are predominantly located in the presynaptic terminals of the central and peripheral nervous systems and play a critical role in the transmission of pain signals by regulating neurotransmitter release.^{[1][2][3]} Dysregulation of CaV2.2 channel activity is implicated in the pathophysiology of chronic and neuropathic pain, making it a key therapeutic target.^{[1][3]} These application notes provide detailed protocols for two standard in vitro assays to characterize the inhibitory activity of **Z-160** on CaV2.2 channels: a high-throughput fluorescence-based calcium influx assay using a FLIPR® system and a lower-throughput, higher-resolution automated patch-clamp electrophysiology assay.

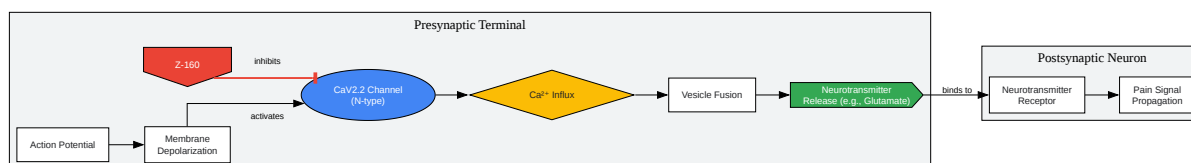
Data Presentation: Pharmacological Profile of Z-160 and Reference Compounds

The following table summarizes the inhibitory potency (IC₅₀) of **Z-160** and other known CaV2.2 channel blockers determined by in vitro assays. This data serves as a reference for validating experimental setups and for comparing the potency of novel compounds.

Compound	Assay Type	Cell Line	IC50	Reference
Z-160 (NP118809)	Not Specified	Not Specified	0.11 μ M	[4][5]
ω -Conotoxin MVIIA	FLIPR Calcium Influx	HEK-293 expressing hCaV2.2	1.8 nM	[6]
Cadmium (Cd ²⁺)	Automated Patch-Clamp	HEK-293 expressing hCaV2.2	2.3 μ M	[7]
Tetrandrine	Automated Patch-Clamp	HEK-293 expressing hCaV2.2	19 μ M	[7]

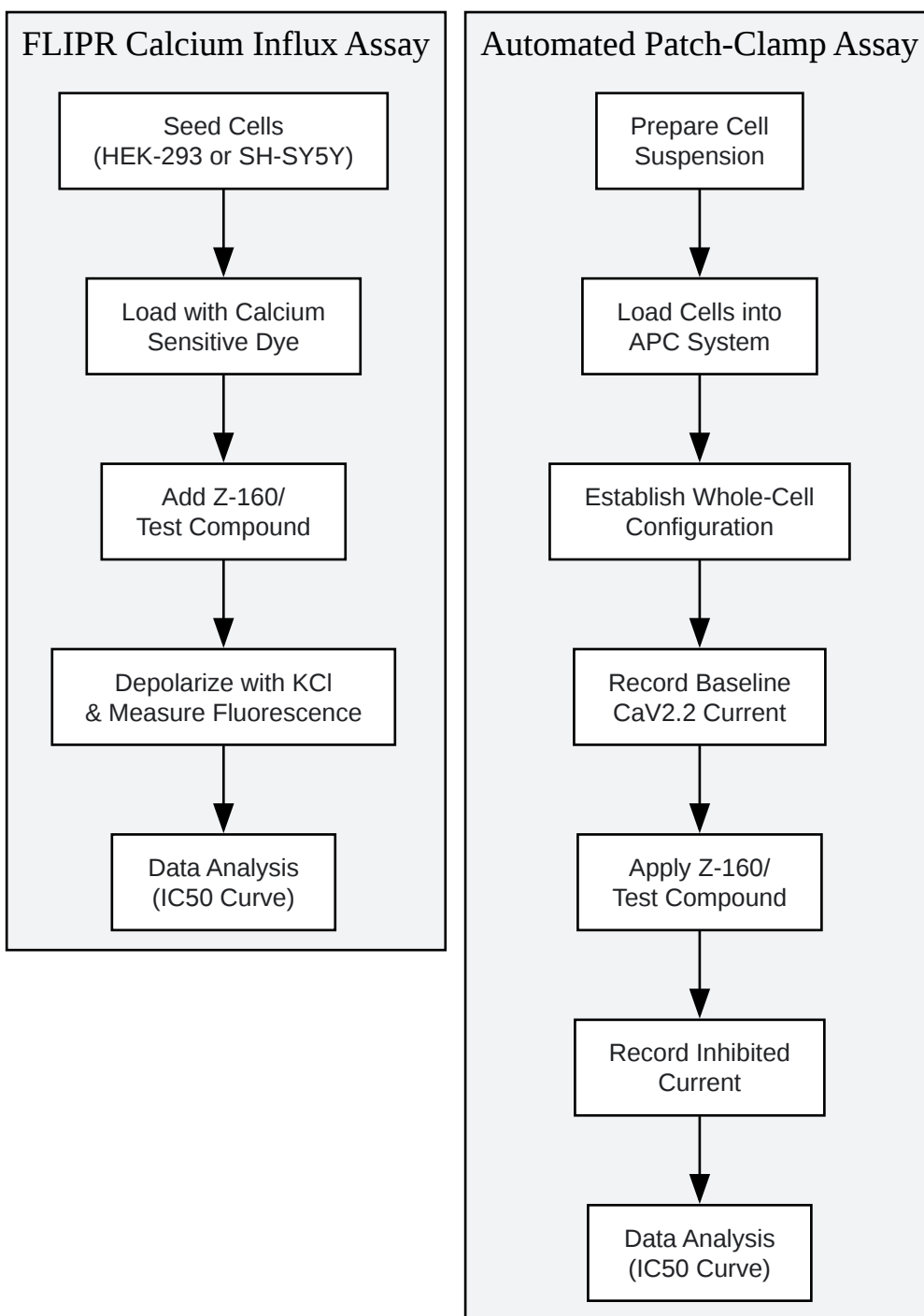
Signaling Pathway and Experimental Overview

The following diagrams illustrate the role of CaV2.2 in neuronal signaling and the general workflows for the described in vitro assays.



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CaV2.2 channel's role in pain signal transmission.



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General workflows for the in vitro assays.

Experimental Protocols

FLIPR-Based Calcium Influx Assay

This high-throughput assay measures changes in intracellular calcium concentration in response to CaV2.2 channel activation and inhibition.

Objective: To determine the concentration-dependent inhibition of depolarization-induced calcium influx by **Z-160** and to calculate its IC50 value.

Materials:

- Cell Line: HEK-293 cells stably expressing human CaV2.2 ($\alpha 1B$, $\beta 3$, and $\alpha 2\delta 1$ subunits) or SH-SY5Y neuroblastoma cells (endogenously expressing CaV2.2).
- Microplates: Black-walled, clear-bottom 384-well microplates.
- Reagents:
 - FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Kit).
 - Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
 - Depolarizing Solution: Assay Buffer with a high concentration of KCl (e.g., 90 mM).
 - **Z-160** and other test compounds.
 - Positive Control: A known CaV2.2 blocker (e.g., ω -conotoxin MVIIA).
 - Vehicle Control: DMSO.

Procedure:

- Cell Plating:
 - Culture cells to 70-80% confluency.
 - Harvest cells and seed them into 384-well plates at a density of 20,000-30,000 cells per well.
 - Incubate overnight at 37°C, 5% CO2.
- Dye Loading:

- Prepare the dye-loading solution according to the manufacturer's protocol.
- Remove the culture medium from the cell plate and add 20 μ L of the dye-loading solution to each well.
- Incubate for 1 hour at 37°C, 5% CO₂.
- Compound Addition:
 - Prepare serial dilutions of **Z-160** and control compounds in Assay Buffer. The final DMSO concentration should be $\leq 0.5\%$.
 - Add 5 μ L of the compound dilutions to the respective wells of the cell plate.
 - Incubate for 15-30 minutes at room temperature.
- FLIPR Measurement:
 - Set up the FLIPR instrument to measure fluorescence at the appropriate wavelengths (e.g., excitation 470-495 nm, emission 515-575 nm).
 - Program the instrument for a two-addition protocol:
 - Establish a baseline fluorescence reading for 10-20 seconds.
 - Add 25 μ L of the Depolarizing Solution to each well to activate the CaV2.2 channels.
 - Continue recording the fluorescence signal for at least 120-180 seconds.

Data Analysis:

- Determine the maximum fluorescence signal change (peak height) or the area under the curve after the addition of the Depolarizing Solution.
- Normalize the data:
 - 0% Inhibition (Positive Control): Wells treated with vehicle only.

- 100% Inhibition (Negative Control): Wells treated with a saturating concentration of a potent CaV2.2 blocker.
- Plot the normalized response against the logarithm of the **Z-160** concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.

Automated Patch-Clamp Electrophysiology Assay

This assay directly measures the ionic current through CaV2.2 channels, providing detailed information on the mechanism of inhibition.

Objective: To determine the concentration-dependent inhibition of CaV2.2 currents by **Z-160** and to calculate its IC50 value.

Materials:

- Cell Line: HEK-293 cells stably expressing human CaV2.2 ($\alpha 1B$, $\beta 3$, and $\alpha 2\delta 1$ subunits).
- Automated Patch-Clamp System: (e.g., QPatch, Patchliner).
- Reagents:
 - External Solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl₂, 1 MgCl₂; pH 7.4 adjusted with CsOH.
 - Internal Solution (in mM): 120 CsF, 10 HEPES, 10 EGTA; pH 7.2 adjusted with CsOH.
 - **Z-160** and other test compounds.
 - Vehicle Control: DMSO.

Procedure:

- Cell Preparation:
 - Culture cells to 70-80% confluency.

- On the day of the experiment, detach cells using a non-enzymatic solution and prepare a single-cell suspension in the External Solution.
- System Preparation:
 - Prime the automated patch-clamp system with the External and Internal Solutions according to the manufacturer's instructions.
 - Load the cell suspension into the system.
- Whole-Cell Configuration:
 - The system will automatically trap cells, form a gigaseal, and establish a whole-cell configuration.
- Current Recording:
 - Hold the cells at a membrane potential of -80 mV.
 - Elicit CaV2.2 currents by applying a depolarizing voltage step to +20 mV for 25 ms.
 - Repeat this stimulation at a set frequency (e.g., every 30 seconds) to establish a stable baseline current.
- Compound Application:
 - Prepare serial dilutions of **Z-160** in the External Solution.
 - Apply each concentration cumulatively to the cells, allowing the current to reach a steady-state block at each concentration (typically 3-5 minutes).

Data Analysis:

- Measure the peak inward current at each concentration.
- Normalize the current at each concentration to the baseline current before compound application.
- Plot the normalized current as a function of the logarithm of the **Z-160** concentration.

- Fit the data to a four-parameter logistic equation to determine the IC50 value.

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